methyl N'-carbamothioylcarbamimidothioate

Description

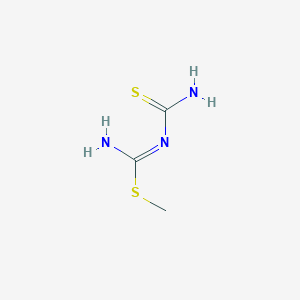

Methyl N’-carbamothioylcarbamimidothioate is an organic compound with a complex structure that includes both carbamothioyl and carbamimidothioate functional groups

Properties

CAS No. |

40056-40-4 |

|---|---|

Molecular Formula |

C3H7N3S2 |

Molecular Weight |

149.2 g/mol |

IUPAC Name |

methyl N'-carbamothioylcarbamimidothioate |

InChI |

InChI=1S/C3H7N3S2/c1-8-3(5)6-2(4)7/h1H3,(H4,4,5,6,7) |

InChI Key |

UXBJAMCSQXIMQB-UHFFFAOYSA-N |

Isomeric SMILES |

CS/C(=N/C(=S)N)/N |

Canonical SMILES |

CSC(=NC(=S)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-carbamothioylcarbamimidothioate typically involves the reaction of primary, secondary, or aromatic amines with dimethyl carbonate in the presence of solid catalysts. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction conditions usually involve temperatures around 150°C and the use of catalysts such as iron-chrome (TZC-3/1), which can yield high purity products .

Industrial Production Methods

In industrial settings, the production of methyl N’-carbamothioylcarbamimidothioate can be scaled up using continuous flow systems. These systems allow for the efficient and safe production of carbamates by reacting amines with organic carbonates under controlled conditions . The use of non-metallic reagents and catalysts further enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-carbamothioylcarbamimidothioate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding sulfoxide or sulfone derivatives.

Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates.

Scientific Research Applications

Methyl N’-carbamothioylcarbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N’-carbamothioylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting key enzymes and proteins involved in cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is particularly relevant in its use as a pesticide and therapeutic agent.

Comparison with Similar Compounds

Methyl N’-carbamothioylcarbamimidothioate can be compared with other similar compounds such as:

Methyl carbamate: A simpler carbamate compound with similar chemical properties but different applications.

Ethyl N-methylcarbamate: Another carbamate ester with distinct pharmacological properties.

N-methylurea: A related compound with applications in organic synthesis and medicinal chemistry.

Biological Activity

Methyl N'-carbamothioylcarbamimidothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a thiourea derivative characterized by the presence of a methyl group and carbamimidothioate functionalities. These structural components are crucial for its biological interactions and activities.

Biological Activities

The biological activities of this compound can be summarized as follows:

-

Anticancer Activity :

- Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (Huh7) cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, particularly the S phase, leading to reduced cell viability .

- Antimicrobial Properties :

- Neuroprotective Effects :

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and neuroprotective effects.

- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound can interfere with the normal progression of the cell cycle, preventing cancer cells from proliferating.

Case Studies

Several case studies highlight the biological activity of thiourea derivatives similar to this compound:

- Study on MCF-7 Cells : A study demonstrated that a thiourea derivative caused a significant increase in lactate dehydrogenase (LDH) levels in treated MCF-7 cells, indicating cytotoxicity. The IC50 value was reported at 225 µM, suggesting effective inhibition of cell growth .

- Antituberculosis Activity : Another study evaluated various thiourea derivatives for their antituberculosis activity against strains such as H37RV and INH resistant strains. While specific data on this compound was not provided, related compounds showed promising results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.